Welcome to the BenchChem Online Store!
molecular formula C12H13NO2 B8453420 2,3-Dimethyl-indolizine-8-carboxylic acid methyl ester

2,3-Dimethyl-indolizine-8-carboxylic acid methyl ester

Cat. No. B8453420
M. Wt: 203.24 g/mol
InChI Key: GXENAVICTDXDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150556B2

Procedure details

A solution of methyl 2-methylnicotinate (4.9 g, 32.1 mmol) and 3-bromo-2-butanone (4.8 g, 32.1 mmol) in acetone (40 ml) were warmed to reflux for 3 d. Cooled to RT and partially purified the remaining residue via column chromatography (silica gel, 5-10% EtOAc/hexanes). The product-containing fractions were combined and concentrated to give the desired product.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH:13]([CH3:17])[C:14](=O)[CH3:15]>CC(C)=O>[CH3:7][O:6][C:4]([C:3]1[C:2]2[N:11]([C:13]([CH3:17])=[C:14]([CH3:15])[CH:1]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=N1
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC(C(C)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 d
Duration
3 d
CUSTOM
Type
CUSTOM
Details
partially purified the remaining residue via column chromatography (silica gel, 5-10% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CN2C(=C(C=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.